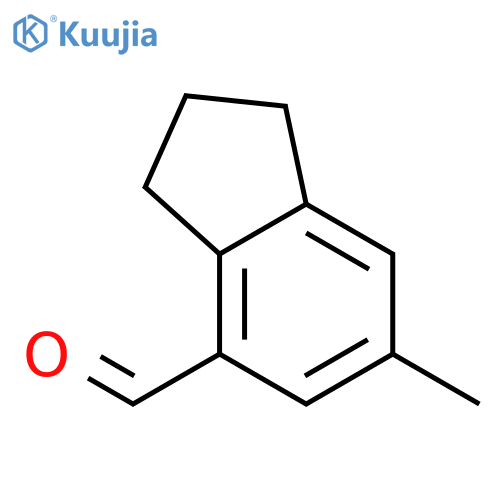Cas no 801297-29-0 (6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde)

801297-29-0 structure
商品名:6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
CAS番号:801297-29-0
MF:C11H12O
メガワット:160.212383270264
MDL:MFCD24684754
CID:4193039
PubChem ID:11205937
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1H-Indene-4-carboxaldehyde, 2,3-dihydro-6-methyl-
- 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
- 801297-29-0
- EN300-23316985
- Z1511881104
-
- MDL: MFCD24684754
- インチ: InChI=1S/C11H12O/c1-8-5-9-3-2-4-11(9)10(6-8)7-12/h5-7H,2-4H2,1H3
- InChIKey: WORMFOUUXLEYOU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 160.088815002Da
- どういたいしつりょう: 160.088815002Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 17.1Ų
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P0285LB-2.5g |
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde |
801297-29-0 | 95% | 2.5g |
$2691.00 | 2024-04-21 | |
| 1PlusChem | 1P0285LB-5g |
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde |
801297-29-0 | 95% | 5g |
$3952.00 | 2024-04-21 | |
| Aaron | AR0285TN-1g |
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde |
801297-29-0 | 95% | 1g |
$1519.00 | 2023-12-15 | |
| Enamine | EN300-23316985-5g |
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde |
801297-29-0 | 95% | 5g |
$3147.0 | 2023-09-15 | |
| 1PlusChem | 1P0285LB-500mg |
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde |
801297-29-0 | 95% | 500mg |
$1109.00 | 2024-04-21 | |
| 1PlusChem | 1P0285LB-100mg |
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde |
801297-29-0 | 95% | 100mg |
$527.00 | 2024-04-21 | |
| Aaron | AR0285TN-100mg |
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde |
801297-29-0 | 95% | 100mg |
$542.00 | 2023-12-15 | |
| Enamine | EN300-23316985-0.05g |
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde |
801297-29-0 | 95% | 0.05g |
$252.0 | 2024-06-19 | |
| Enamine | EN300-23316985-0.25g |
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde |
801297-29-0 | 95% | 0.25g |
$538.0 | 2024-06-19 | |
| Enamine | EN300-23316985-0.5g |
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde |
801297-29-0 | 95% | 0.5g |
$847.0 | 2024-06-19 |
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
801297-29-0 (6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde) 関連製品
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 68551-17-7(Isoalkanes, C10-13)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
